3-(2-Bromo-3-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-3-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO2. It is a derivative of propanoic acid, where the phenyl ring is substituted with a bromine atom and a methyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-3-methylphenyl)propanoic acid typically involves the bromination of 3-methylphenylpropanoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The process involves the same bromination reaction but is optimized for large-scale production with enhanced safety measures and waste management protocols.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-3-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 3-(2-Bromo-3-carboxyphenyl)propanoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include 3-(2-Hydroxy-3-methylphenyl)propanoic acid, 3-(2-Amino-3-methylphenyl)propanoic acid, and 3-(2-Mercapto-3-methylphenyl)propanoic acid.
Oxidation Reactions: The major product is 3-(2-Bromo-3-carboxyphenyl)propanoic acid.
Reduction Reactions: The major product is 3-(2-Bromo-3-methylphenyl)propanol.
Scientific Research Applications
3-(2-Bromo-3-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzymes by forming covalent bonds with active site residues, leading to the disruption of enzymatic activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromopropanoic acid: Similar structure but lacks the methyl group on the phenyl ring.
3-(3-Bromophenyl)propanoic acid: Similar structure but the bromine atom is positioned differently on the phenyl ring.
3-(2-Chloro-3-methylphenyl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
3-(2-Bromo-3-methylphenyl)propanoic acid is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This unique substitution pattern influences its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2-bromo-3-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-3-2-4-8(10(7)11)5-6-9(12)13/h2-4H,5-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVZSMCWMZGCGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.